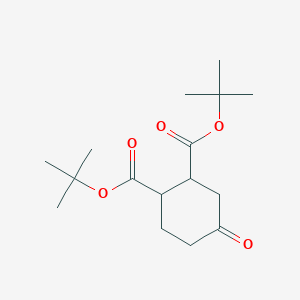
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is a chemical compound with the formula C16H26O5 and a molecular weight of 298.37 g/mol . It contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and two ester groups . The molecule also contains a ketone group .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 89-92°C . The compound is insoluble in water but soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
1. Reactions with Difunctional Nucleophiles Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is involved in reactions with difunctional nucleophiles. The nature of the alkyl group in the ester moieties of these compounds influences the direction of their reactions. For instance, dimethyl esters react with hydrazine hydrate to form tetrahydroindazoles, while their tert-butyl analogs convert into 6-hydrazones under similar conditions. Reactions with hydroxylamine lead to the formation of 6-hydroxyimino derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004).
2. Synthesis of Mikanecic Acid The compound plays a role in the synthesis of mikanecic acid, a process catalyzed by 1,4-diazabicyclo[2.2.2]octane. It involves multiple steps including coupling of ethanal and tert-butyl propenoate, followed by dehydrobromination and acidic ester cleavage, ultimately yielding di-tert-butyl 4-vinyl-1-cyclohexene-1,4-dicarboxylate (Hoffmann & Rabe, 1984).
3. Structural Analysis in Crystallography In crystallography, derivatives of this compound, such as di-tert-butyl 2-methoxycarbonyl-4-methylene-1-oxocyclooctane-6,6-dicarboxylate, are reported for their structures. These compounds exhibit pseudo-centers of symmetry and are used to study molecular conformations (Ginderow, Fensterbank, Jorand-Lebrun, & Malacria, 1997).
4. Alkylation Reactions with Primary Alcohols The compound is utilized in alkylation reactions, where acetates are alkylated with primary alcohols and alpha,omega-diols. This process, catalyzed by iridium, results in the formation of compounds like di-tert-butyl tridecanoate, demonstrating its utility in organic chemistry for producing carboxylates (Iuchi, Obora, & Ishii, 2010).
Eigenschaften
IUPAC Name |
ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXMJZNUYSGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2363072.png)
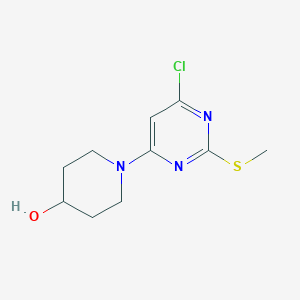
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)

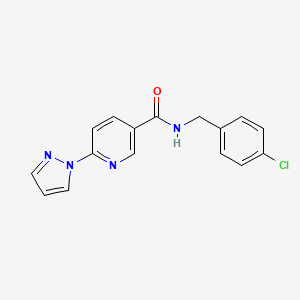
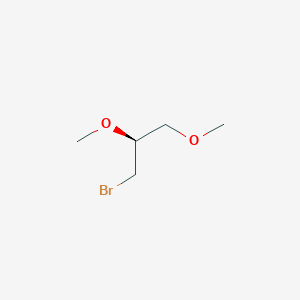
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2363085.png)
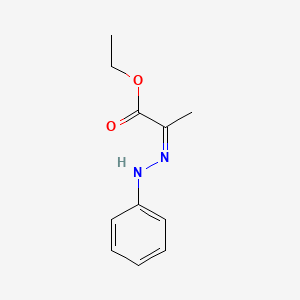
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
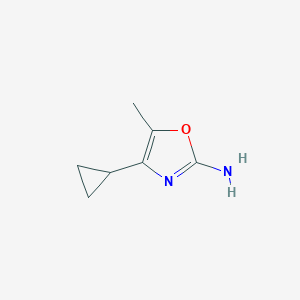
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2363092.png)
